Cas no 1211581-02-0 (4-Chloro-3-fluoro-5-iodopyridine)

4-Chloro-3-fluoro-5-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-3-fluoro-5-iodopyridine
- FCH1365667
- AX8271235
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- Inchi: 1S/C5H2ClFIN/c6-5-3(7)1-9-2-4(5)8/h1-2H
- InChI Key: HUELDBSUJTYQHC-UHFFFAOYSA-N
- SMILES: IC1C=NC=C(C=1Cl)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- Topological Polar Surface Area: 12.9
4-Chloro-3-fluoro-5-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029010813-250mg |
4-Chloro-3-fluoro-5-iodopyridine |
1211581-02-0 | 95% | 250mg |
$989.80 | 2023-09-04 | |
Alichem | A029010813-1g |
4-Chloro-3-fluoro-5-iodopyridine |
1211581-02-0 | 95% | 1g |
$2750.25 | 2023-09-04 |
4-Chloro-3-fluoro-5-iodopyridine Related Literature
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
Additional information on 4-Chloro-3-fluoro-5-iodopyridine
Research Brief on 4-Chloro-3-fluoro-5-iodopyridine (CAS: 1211581-02-0) in Chemical and Biomedical Applications
4-Chloro-3-fluoro-5-iodopyridine (CAS: 1211581-02-0) is a halogenated pyridine derivative that has garnered significant attention in recent chemical and biomedical research due to its versatile reactivity and potential applications in drug discovery and material science. This compound serves as a critical intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals targeting infectious diseases and oncology. Recent studies have explored its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to construct biologically active heterocycles.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 4-Chloro-3-fluoro-5-iodopyridine in the synthesis of novel kinase inhibitors. Researchers utilized its iodine moiety for selective palladium-catalyzed functionalization, yielding compounds with nanomolar potency against resistant cancer cell lines. The study emphasized the compound's stability under physiological conditions, making it a promising scaffold for in vivo applications. Parallel work in Organic Letters demonstrated its efficacy in photoaffinity labeling for proteomics, leveraging the fluorine atom as a 19F NMR probe.
In the context of infectious diseases, a 2024 preprint in ChemRxiv reported the use of 1211581-02-0 as a precursor for antitubercular agents. The chlorine and iodine substituents enabled regioselective modifications, resulting in derivatives with improved pharmacokinetic profiles. Computational docking studies suggested these compounds target the mycobacterial enoyl-ACP reductase (InhA), a validated TB drug target. Notably, the fluorinated analog exhibited enhanced membrane permeability, addressing a key challenge in anti-TB drug development.
From a synthetic chemistry perspective, advancements in continuous-flow technology have revolutionized the production scale-up of 4-Chloro-3-fluoro-5-iodopyridine. A 2023 ACS Sustainable Chemistry & Engineering paper detailed a solvent-free halogen dance protocol that achieved 92% yield with >99% purity, reducing hazardous waste generation by 78% compared to batch methods. This innovation aligns with the pharmaceutical industry's push toward green chemistry principles while maintaining cost-effectiveness for GMP manufacturing.
Ongoing clinical investigations (Phase I/II trials) are evaluating 1211581-02-0-derived radiopharmaceuticals for PET imaging, capitalizing on the iodine-124 isotope for targeted oncology diagnostics. Early data presented at the 2024 SNMMI Annual Meeting showed high tumor-to-background ratios in glioblastoma models, attributed to the compound's blood-brain barrier penetration capabilities. These findings underscore the dual diagnostic-therapeutic (theranostic) potential of this chemical scaffold.
In conclusion, 4-Chloro-3-fluoro-5-iodopyridine continues to demonstrate multifaceted value across drug discovery, synthetic methodology, and diagnostic applications. Future research directions may explore its use in DNA-encoded library synthesis and as a linchpin for fragment-based drug design, particularly for challenging targets like protein-protein interactions. The compound's unique halogen pattern positions it as a strategic building block for next-generation biomedical innovations.
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